5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which are N-heterocyclic compounds containing both pyrazole and pyrimidine rings. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties .
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine class have been reported to exhibit antifungal activities against phytopathogenic fungi .
Mode of Action
It’s worth noting that related pyrazolo[1,5-a]pyrimidine compounds have been found to interact with bovine serum albumin (bsa) through a static quenching process, effectively quenching bsa’s intrinsic fluorescence . Both hydrophobic forces and hydrogen bonds play a significant role in the formation of these complexes .
Biochemical Pathways
Related compounds have shown inhibitory effects on the growth of various phytopathogenic fungi , suggesting that they may interfere with essential biochemical pathways in these organisms.
Result of Action
Related compounds have demonstrated significant inhibitory activity against various phytopathogenic fungi , indicating potential antifungal applications.
Biochemical Analysis
Biochemical Properties
It has been found that some pyrazolo[1,5-a]pyrimidines have antifungal activities against phytopathogenic fungi . This suggests that 5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine may interact with certain enzymes or proteins in these organisms, affecting their growth and survival .
Cellular Effects
Some related compounds have shown cytotoxic activities against certain cell lines . This suggests that this compound could potentially influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the activities of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . For 5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine, a common synthetic route includes the use of 5-chloro-3-methylpyrazole and 2-phenyl-3,4-dihydropyrimidine under specific reaction conditions .
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidines often involve microwave irradiation or conventional heating to achieve high yields and chemoselectivity . These methods are optimized to ensure scalability and cost-effectiveness for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of materials with unique photophysical properties.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Diarylpyrazolo[1,5-a]pyrimidines
- 6,7-Diarylpyrazolo[1,5-a]pyrimidines
Uniqueness
5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and phenyl groups contribute to its high reactivity and potential as a versatile scaffold in drug design .
Properties
IUPAC Name |
5-chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-9-8-15-17-11(7-12(14)16-13(9)17)10-5-3-2-4-6-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEPFPXYYGGFQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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